K-Ras ligand-Linker Conjugate 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

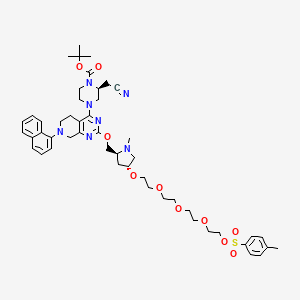

“K-Ras ligand-Linker Conjugate 3” (also known as Compound 001371) is a compound that incorporates a ligand for FAK (a KRas recruiting moiety), and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . It can be extensively used for PROTAC-mediated protein degradation .

Synthesis Analysis

The synthesis of “K-Ras ligand-Linker Conjugate 3” involves the incorporation of a ligand for K-Ras recruiting moiety, and a PROTAC linker . This approach is applicable to two distinct Ras ligand scaffolds .

Molecular Structure Analysis

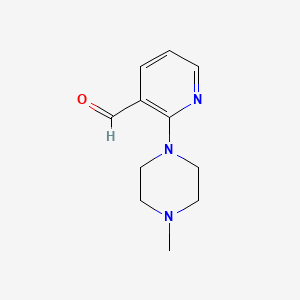

The molecular structure of “K-Ras ligand-Linker Conjugate 3” includes a ligand for K-Ras recruiting moiety, and a PROTAC linker . The molecular weight of the compound is 944.15, and its formula is C49H65N7O10S .

Physical And Chemical Properties Analysis

The physical and chemical properties of “K-Ras ligand-Linker Conjugate 3” include a molecular weight of 944.15 and a formula of C49H65N7O10S . The compound appears as an off-white to light yellow solid .

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation (PROTACs)

K-Ras ligand-Linker Conjugate 3 is part of the exciting field of PROTACs (PROteolysis TArgeting Chimeras). These molecules consist of two different ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other binds to the specific target protein (in this case, K-Ras). PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. Specifically, K-Ras ligand-Linker Conjugate 3 can be used in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523), a potent K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .

Wirkmechanismus

Target of Action

The primary target of K-Ras ligand-Linker Conjugate 3 is the K-Ras protein . K-Ras is a protein that plays a crucial role in cell signaling pathways, controlling cell growth and differentiation .

Mode of Action

K-Ras ligand-Linker Conjugate 3 incorporates a ligand for K-Ras recruiting moiety, and a PROTAC linker . This compound recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . The interaction between K-Ras ligand-Linker Conjugate 3 and its targets leads to the formation of a complex that can degrade the K-Ras protein .

Biochemical Pathways

The biochemical pathway affected by K-Ras ligand-Linker Conjugate 3 is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By recruiting E3 ligases, K-Ras ligand-Linker Conjugate 3 can selectively degrade target proteins . The downstream effect of this is the disruption of cell signaling pathways controlled by the K-Ras protein .

Pharmacokinetics

The compound is soluble in dmso , which may impact its bioavailability

Result of Action

The molecular effect of K-Ras ligand-Linker Conjugate 3’s action is the degradation of the K-Ras protein . This results in the disruption of cell signaling pathways controlled by K-Ras . At the cellular level, K-Ras ligand-Linker Conjugate 3 exhibits a degradation efficacy of over 70% in SW1573 cells .

Action Environment

It is known that the compound is stable at room temperature in the continental us , and it is stored under nitrogen at -20°C

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H65N7O10S/c1-36-13-15-41(16-14-36)67(58,59)65-30-28-62-26-24-60-23-25-61-27-29-63-40-31-39(53(5)33-40)35-64-47-51-44-34-54(45-12-8-10-37-9-6-7-11-42(37)45)20-18-43(44)46(52-47)55-21-22-56(38(32-55)17-19-50)48(57)66-49(2,3)4/h6-16,38-40H,17-18,20-35H2,1-5H3/t38-,39-,40+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQQKTJAQKSXBU-XUTHUYCTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CC(N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN(C(C7)CC#N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[C@@H]2C[C@H](N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN([C@H](C7)CC#N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H65N7O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2543225.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543226.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2543229.png)

![3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543231.png)

![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)

![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)

![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2543242.png)